molecular formula C22H19ClN2O4S2 B12004328 2-Methoxyethyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617697-08-2

2-Methoxyethyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12004328
CAS No.: 617697-08-2
M. Wt: 475.0 g/mol
InChI Key: CNGXDDLVHHQKRH-SFQUDFHCSA-N
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Description

  • This compound belongs to the class of thiazolopyrimidines, which exhibit diverse biological activities.
  • Its chemical structure consists of a thiazolopyrimidine core with a 2-methoxyethyl group, a 4-chlorobenzylidene moiety, and a thiophen-2-yl substituent.
  • The compound’s systematic name is quite a mouthful, so let’s refer to it as Compound X for simplicity.
  • Preparation Methods

      Synthetic Routes: Compound X can be synthesized through various routes. One common approach involves Suzuki–Miyaura cross-coupling reactions.

      Reaction Conditions: In this method, an arylboronic acid (or boronate ester) reacts with an aryl halide (such as 4-chlorobenzyl bromide) in the presence of a palladium catalyst and a base (e.g., potassium carbonate). The reaction occurs under mild conditions.

      Industrial Production: While I don’t have specific industrial production details, research laboratories typically prepare Compound X on a smaller scale for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: Compound X can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Compound X serves as a versatile building block for designing new molecules due to its unique structure.

      Biology: Researchers explore its potential as a bioactive compound, studying its effects on cellular processes.

      Medicine: Investigations focus on its pharmacological properties, such as antimicrobial, antitumor, or anti-inflammatory activities.

      Industry: Industries may use Compound X as a starting material for drug development or other applications.

  • Mechanism of Action

    • Compound X likely interacts with specific molecular targets or pathways. detailed mechanistic studies are ongoing.
    • Its effects could involve modulation of enzymatic activity, receptor binding, or signal transduction pathways.
  • Comparison with Similar Compounds

      Similar Compounds: Other thiazolopyrimidines with diverse substituents exist, but Compound X’s specific combination of functional groups makes it unique.

      Uniqueness: Highlighting its distinct features, such as the 2-methoxyethyl group and the thiophen-2-yl substituent, sets it apart from related compounds.

    Remember that Compound X’s potential applications and mechanisms are still subjects of ongoing research

    Properties

    CAS No.

    617697-08-2

    Molecular Formula

    C22H19ClN2O4S2

    Molecular Weight

    475.0 g/mol

    IUPAC Name

    2-methoxyethyl (2E)-2-[(4-chlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

    InChI

    InChI=1S/C22H19ClN2O4S2/c1-13-18(21(27)29-10-9-28-2)19(16-4-3-11-30-16)25-20(26)17(31-22(25)24-13)12-14-5-7-15(23)8-6-14/h3-8,11-12,19H,9-10H2,1-2H3/b17-12+

    InChI Key

    CNGXDDLVHHQKRH-SFQUDFHCSA-N

    Isomeric SMILES

    CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=N1)C4=CC=CS4)C(=O)OCCOC

    Canonical SMILES

    CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=N1)C4=CC=CS4)C(=O)OCCOC

    Origin of Product

    United States

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